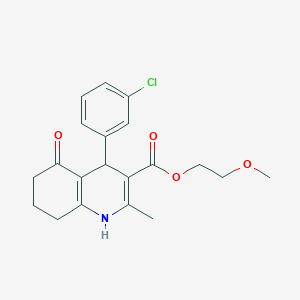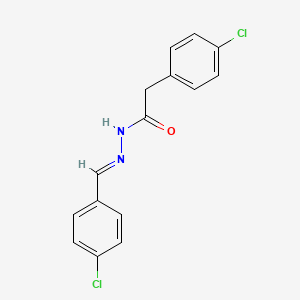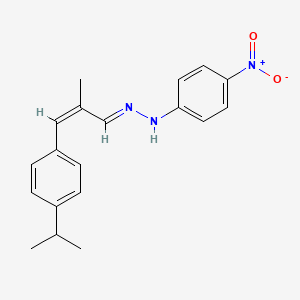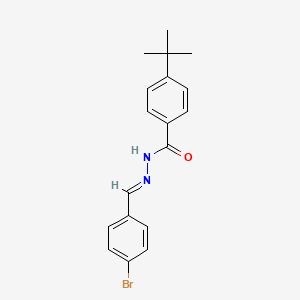![molecular formula C14H24O4 B3854889 1,6,11,16-tetraoxadispiro[6.2.6.2]octadecane](/img/structure/B3854889.png)
1,6,11,16-tetraoxadispiro[6.2.6.2]octadecane
Descripción general
Descripción
“1,6,11,16-Tetraoxadispiro[6.2.6.2]octadecane” is a chemical compound with the molecular formula C14H24O4 . It has an average mass of 256.338 Da and a monoisotopic mass of 256.167450 Da .
Synthesis Analysis
The synthesis of compounds with similar structures has been described in the literature. For instance, pestalospiranes A and B, which have an unprecedented 1,9,11,18-tetraoxadispiro[6.2.6.2]octadecane skeleton, were synthesized using a bioinspired tandem dimerization-spiroketalization strategy .Molecular Structure Analysis
The molecular structure of “this compound” is complex, featuring a unique dispiro skeleton . This structure is also available as a 2d Mol file or as a computed 3d SD file .Aplicaciones Científicas De Investigación
Antimalarial Activity
Tetramethyl-substituted dispiro-1,2,4,5-tetraoxanes, which are closely related to 1,6,11,16-tetraoxadispiro[6.2.6.2]octadecane, have been studied for their potential antimalarial activity. Research shows that certain structural modifications in these compounds can significantly affect their antimalarial efficacy. For instance, methyl-substituted derivatives were designed as metabolically stable analogues, but variations in their steric hindrance influenced their activity against malaria parasites (McCullough et al., 2000). Similarly, sixteen alkyl-substituted dispiro-1,2,4,5-tetraoxanes were synthesized to explore structure-activity relationships and identify compounds with improved oral antimalarial activity (Vennerstrom et al., 2000).
Structural and Synthetic Chemistry
The study of dispiro compounds often involves detailed structural analysis to understand their properties and potential applications. For instance, the crystal structure of 1,6,9,13-Tetraoxadispiro[4.2.4.2]tetradecane-2,10-dione, a compound similar to this compound, was analyzed, revealing insights into its molecular conformation (Ju Yong & C. Tse, 1988). Similarly, the synthesis of various di- and trispiro cyclic siliconmethylene compounds, including structures related to this compound, has been explored, highlighting the versatility of these compounds in synthetic chemistry (Kotlar et al., 1996).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound are investigated for various applications. For example, the synthesis and evaluation of different dispiro-1,2,4,5-tetraoxanes aspotential antimalarial agents were conducted, demonstrating the significance of structural modifications in pharmaceutical effectiveness. The exploration of these dispiro-tetraoxanes highlighted the intricate relationship between molecular structure and biological activity (Dong et al., 1999).
Material Science
In the field of material science, derivatives of this compound have been investigated for their potential applications in thermal energy storage. For instance, the fabrication, characterization, and thermal properties of n-octadecane nanocapsules for thermal energy storage were studied, indicating the broad applicability of these compounds in innovative material technologies (Tumirah et al., 2014).
Environmental Science
In environmental science, derivatives of this compound are explored for their role in bioremediation. For example, a study on Pseudomonas aeruginosa strain SJTD-1 demonstrated its efficiency in degrading medium- and long-chain n-alkanes, offering insights into the microbial transformation of hydrocarbons for environmental clean-up applications (Liu et al., 2014).
Propiedades
IUPAC Name |
1,6,11,16-tetraoxadispiro[6.2.610.27]octadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-2-10-16-13(15-9-1)5-7-14(8-6-13)17-11-3-4-12-18-14/h1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDQISKGZOIXSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(CCC3(CC2)OCCCCO3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(3-methylphenoxy)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}acetamide](/img/structure/B3854844.png)
![1-ethyl-N-[3-(methylthio)phenyl]-4-piperidinamine](/img/structure/B3854856.png)
![2-(4-bromobenzoyl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B3854878.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B3854883.png)


![N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B3854901.png)
![ethyl 4-({[5-(2-chlorophenyl)isoxazol-3-yl]methyl}amino)piperidine-1-carboxylate](/img/structure/B3854907.png)
![N',N''-1,2-ethanediylidenebis[2-(2-nitrophenoxy)acetohydrazide]](/img/structure/B3854915.png)